molecular formula C9H7ClN2OS B3024823 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 55327-43-0

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B3024823
CAS No.: 55327-43-0
M. Wt: 226.68 g/mol
InChI Key: GIKZSOCWOZJBCD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a unique combination of a chlorophenyl group and a sulfanyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-chlorophenylthiourea. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired imidazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolone ring can be reduced to form dihydroimidazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazolone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-thioxo-4,5-dihydro-1H-imidazol-5-one
  • 1-(4-chlorophenyl)-2-oxo-4,5-dihydro-1H-imidazol-5-one
  • 1-(4-bromophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Uniqueness

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a chlorophenyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique sulfanyl and chlorophenyl groups, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Basic Information

PropertyValue
Chemical Formula C₉H₇ClN₂OS
Molecular Weight 226.69 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
PubChem CID 1487285
Appearance Powder

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this imidazolone demonstrated IC₅₀ values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism is crucial for compounds intended for therapeutic applications in diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which may influence receptor-mediated pathways .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC₅₀ (µM)Cancer Cell Line
This compound2.38–3.77Cervical (SISO)
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide2.87–3.06Cervical (SISO)
Compound with methyl substituent at R-position3.42–5.59Cervical (SISO)

This table summarizes the cytotoxic effects observed in various studies, demonstrating the potential of imidazolone derivatives in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, this compound has been explored for its antimicrobial effects. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for further investigation in the field of infectious diseases .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZSOCWOZJBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363365
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-43-0
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 2
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 3
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 4
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 5
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 6
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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